(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

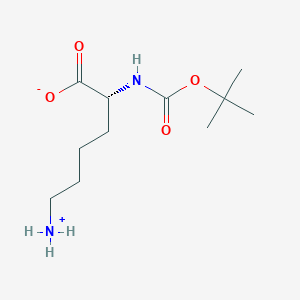

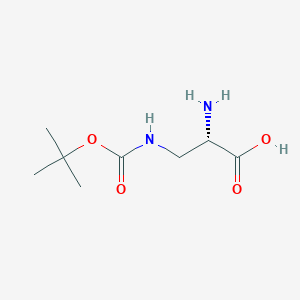

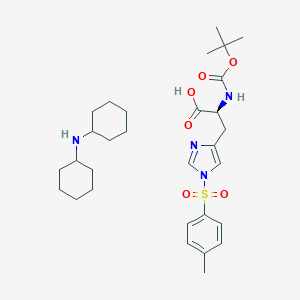

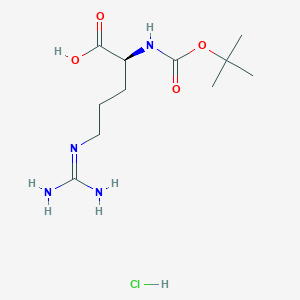

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is a derivative of the amino acid phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group . The molecule contains a core structure similar to the amino acid phenylalanine.

Synthesis Analysis

The synthesis of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” and its derivatives often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is C8H16N2O4, and its molecular weight is 204.23 g/mol . The IUPAC name is (2S)-3-azaniumyl-2-{[(tert-butoxy)carbonyl]amino}propanoate .

Chemical Reactions Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Physical And Chemical Properties Analysis

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” appears as a white to almost white powder or crystal . It has a melting point of 210°C . The compound is solid at room temperature .

科研应用

Synthesis and Medicinal Applications

- Intermediate in Biotin Synthesis : It is used in the synthesis of key intermediates of Biotin, a vital water-soluble vitamin involved in metabolic cycles related to the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

- Production of Antimicrobial Compounds : Derivatives synthesized from this compound have shown strong antimicrobial activities against various microorganisms, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).

Chemical Synthesis and Analysis

- Creation of Chiral Monomers : This compound is used for synthesizing chiral monomers, essential for creating specific types of polyamides (Gómez et al., 2003).

- N-tert-Butoxycarbonylation : Its derivatives are crucial in the N-tert-butoxycarbonylation of amines, an important process in the field of organic synthesis (Heydari et al., 2007).

Material Science and Polymer Chemistry

- Synthesis of Polyacetylenes : It is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new polymeric materials with specific properties (Gao et al., 2003).

Miscellaneous Applications

- Synthesis of Enantiomers : This compound plays a role in synthesizing enantiomers of specific neuroexcitants, contributing to neuroscience research (Pajouhesh et al., 2000).

- Quantitative Analysis in Chemistry : The tert-butyloxycarbonyl group, related to this compound, is used in the quantitative analysis of N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).

Safety And Hazards

性质

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438548 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

74536-29-1 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

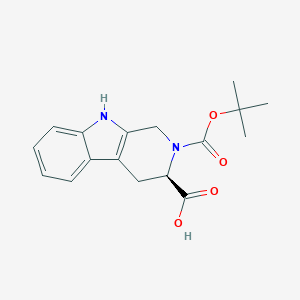

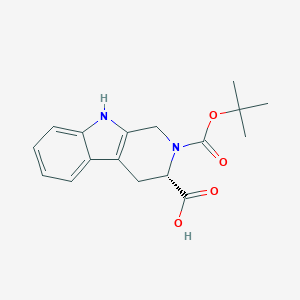

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)